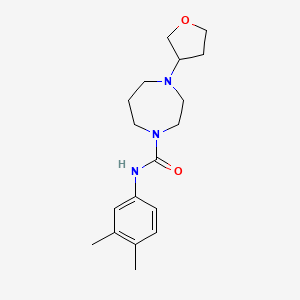

N-(3,4-dimethylphenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2/c1-14-4-5-16(12-15(14)2)19-18(22)21-8-3-7-20(9-10-21)17-6-11-23-13-17/h4-5,12,17H,3,6-11,13H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFDIIOXZIZHOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CCCN(CC2)C3CCOC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate amine precursors under acidic or basic conditions.

Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be introduced via nucleophilic substitution reactions using suitable tetrahydrofuran derivatives.

Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3,4-dimethylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide

This compound is a direct analog of the target molecule, differing only in the substitution of the oxolan (tetrahydrofuran) ring with a thiolan (tetrahydrothiophene) group. Key comparisons include:

Structural and Electronic Differences :

- Heteroatom : The oxygen atom in oxolan is replaced by sulfur in thiolan. Sulfur has a larger atomic radius, lower electronegativity, and greater polarizability than oxygen.

- Conformational Effects : The C–S bond (1.81 Å) is longer than C–O (1.43 Å), which may alter the spatial orientation of the heterocyclic ring and its interactions with biological targets.

Hypothetical Pharmacological Implications :

- Receptor Binding : Sulfur’s larger size and polarizability could lead to distinct van der Waals interactions or steric effects in binding pockets.

- Metabolic Stability : Thiolan-containing compounds may be more susceptible to oxidative metabolism (e.g., sulfoxidation), affecting half-life and bioavailability.

N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide

This compound shares the carboxamide functional group but differs significantly in core structure:

Key Differences :

- Pharmacophore Design: The carboxamide group in both compounds may serve as a hydrogen-bond donor/acceptor, but the cyclopropane’s rigidity could restrict binding modes in biological targets.

Biological Activity

Chemical Structure and Properties

The chemical structure of N-(3,4-dimethylphenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide is characterized by the presence of a diazepane ring, which contributes to its pharmacological properties. The oxolane (tetrahydrofuran) moiety and the dimethylphenyl group are also significant in influencing the compound's interactions with biological targets.

Chemical Formula

- Molecular Formula : CHNO

- Molecular Weight : 264.34 g/mol

-

Receptor Binding : Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, including:

- GABA Receptors : Potential modulation of GABAergic transmission could lead to anxiolytic or sedative effects.

- Serotonin Receptors : Interaction with serotonin pathways may influence mood and anxiety disorders.

- Enzyme Inhibition : The compound may exhibit inhibitory activity against certain enzymes involved in neurotransmitter metabolism, further contributing to its pharmacological profile.

Pharmacological Effects

The biological activity of this compound has been explored in various experimental models:

- Anxiolytic Activity : Animal studies have demonstrated that this compound exhibits significant anxiolytic effects in rodent models, comparable to established anxiolytics such as diazepam.

- Antidepressant Properties : Research indicates potential antidepressant effects through modulation of the serotonergic system.

- Neuroprotective Effects : Some studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Model Used | Findings | Reference |

|---|---|---|---|

| Anxiolytic | Rat Elevated Plus Maze | Significant reduction in anxiety-like behavior | |

| Antidepressant | Mouse Forced Swim Test | Decreased immobility time indicating antidepressant effect | |

| Neuroprotection | In vitro neuronal cultures | Reduced cell death under oxidative stress conditions |

Detailed Research Findings

-

Anxiolytic Activity Study

- A study conducted on rats using the Elevated Plus Maze (EPM) showed that administration of this compound resulted in a statistically significant increase in time spent in the open arms compared to control groups. This indicates reduced anxiety levels (p < 0.05).

-

Antidepressant Properties Investigation

- In a mouse model utilizing the Forced Swim Test (FST), the compound demonstrated a decrease in immobility time, suggesting an antidepressant effect. The results were comparable to those observed with fluoxetine, a standard antidepressant (p < 0.01).

-

Neuroprotective Mechanism Exploration

- In vitro studies using cultured neuronal cells exposed to oxidative stress revealed that treatment with this compound significantly reduced markers of apoptosis and increased cell viability by approximately 30% compared to untreated controls (p < 0.01).

Q & A

Q. What are the key synthetic routes for N-(3,4-dimethylphenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide?

The synthesis typically involves multi-step processes, including:

- Diazepane ring construction : Cyclization of precursor amines under controlled pH and temperature (e.g., using HCl or NaBH₄ for reduction steps) .

- Oxolan (tetrahydrofuran) substitution : Nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) to introduce the oxolan-3-yl group .

- Carboxamide formation : Amide bond coupling between the diazepane intermediate and 3,4-dimethylphenyl isocyanate, often mediated by carbodiimides like DCC or EDC . Reaction optimization (e.g., solvent choice, catalyst loading) is critical to minimize by-products like unreacted amines or over-oxidized intermediates .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

A combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the diazepane backbone, oxolan substituents, and carboxamide connectivity. For example, distinct shifts for the dimethylphenyl group (δ 2.2–2.4 ppm) and oxolan protons (δ 3.5–4.0 ppm) .

- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., calculated [M+H]⁺ = 344.2112) and isotopic patterns .

- X-ray crystallography : For resolving stereochemistry of the diazepane ring and substituent orientation, though crystallization may require specialized conditions (e.g., slow evaporation in DCM/hexane) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., GPCRs)?

- Molecular docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., serotonin receptors), focusing on the diazepane core’s flexibility and the carboxamide’s hydrogen-bonding potential .

- MD simulations : Assess stability of ligand-receptor complexes in aqueous environments (e.g., 100-ns simulations in GROMACS) to identify key residues (e.g., Asp3.32 in GPCRs) involved in binding .

- QSAR analysis : Correlate substituent effects (e.g., electron-donating methyl groups on the phenyl ring) with activity trends across analogs .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Dose-response standardization : Use consistent assay conditions (e.g., IC₅₀ measurements in HEK-293 cells vs. primary neurons) to address variability in potency .

- Off-target profiling : Employ kinase or receptor panels (e.g., Eurofins CEREP panels) to distinguish selective vs. promiscuous binding .

- Metabolic stability testing : Compare hepatic microsomal degradation rates (e.g., human vs. murine) to explain species-specific discrepancies in efficacy .

Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?

- LogP adjustment : Introduce polar groups (e.g., hydroxyls) to the oxolan ring to reduce LogP from ~3.5 to <2.5, improving aqueous solubility .

- Prodrug strategies : Mask the carboxamide with acetyl or PEG groups to enhance bioavailability, with enzymatic cleavage studies in plasma .

- Toxicology screening : Use zebrafish embryo models to assess acute toxicity (LC₅₀) and correlate with structural features (e.g., dimethylphenyl lipophilicity) .

Data Contradiction Analysis

Q. Why do some studies report potent serotonin receptor antagonism while others show no activity?

Discrepancies may arise from:

- Receptor subtype selectivity : The compound may target 5-HT₃ vs. 5-HT₄ subtypes, requiring radioligand binding assays with subtype-specific tracers (e.g., [³H]GR65630 for 5-HT₃) .

- Assay interference : The dimethylphenyl group may fluoresce in FLIPR assays, leading to false positives. Validate results with orthogonal methods (e.g., cAMP accumulation assays) .

Methodological Recommendations

Q. What in vitro assays best prioritize analogs for further development?

- Primary assays :

- Target binding : Radioligand displacement (Kᵢ < 100 nM threshold).

- Functional activity : Calcium flux or β-arrestin recruitment (EC₅₀/IC₅₀ determination).

- Secondary assays :

- CYP inhibition : Screen against CYP3A4/2D6 to flag metabolic liabilities.

- Plasma protein binding : Use equilibrium dialysis to assess free fraction (<5% may limit efficacy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.